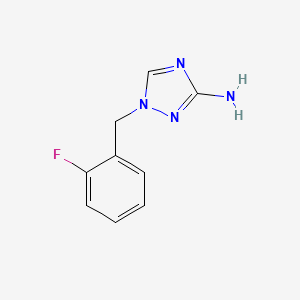

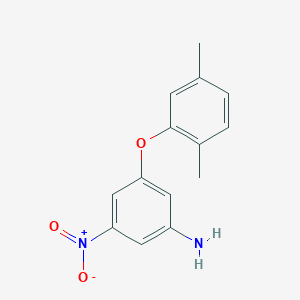

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, also known as FBTA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Triazole Derivatives in Drug Development

Triazole compounds, including 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, are recognized for their diverse biological activities, making them crucial in the development of new drugs. Research highlights the importance of triazoles for creating medications with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against neglected diseases. Their structural versatility allows for the exploration of novel therapeutic agents, underlining the need for new, efficient synthetic approaches that align with green chemistry principles. The ongoing discovery of new diseases and drug-resistant pathogens emphasizes the urgent demand for innovative triazole-based prototypes to address global health challenges, particularly for bacteria demonstrating increased resistance and neglected diseases impacting vulnerable populations (Ferreira et al., 2013).

Triazoles in Agriculture and Medicine

The industrial applications of 3- and 4-amino-1,2,4-triazoles, derivatives of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, extend beyond pharmaceuticals to include agricultural products, dyes, high-energy materials, and anti-corrosion additives. These compounds are also utilized in producing analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids for applied sciences, biotechnology, energy, and chemistry. Their use in agriculture is particularly notable for the production of plant protection products, including insecticides and fungicides, showcasing their broad utility and significance in various industry sectors (Nazarov et al., 2021).

Triazoles in Material Science

1,2,4-Triazole derivatives have found applications in material science, demonstrating their versatility beyond biological activities. These compounds are integral in developing proton-conducting fuel cell membranes, highlighting their potential in creating more efficient and environmentally friendly energy solutions. The focus on 1H-1,2,4-triazole and its derivatives, such as 1-vinyl-1,2,4-triazole, aims to enhance electrolyte membranes' basic characteristics, improve thermal stability, increase electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This research opens new avenues for using triazole derivatives in high-performance, sustainable energy technologies (Prozorova & Pozdnyakov, 2023).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety data sheet for a similar compound, 1-(2-Fluorobenzyl)piperazine, indicates that it is harmful to aquatic life with long-lasting effects . It also provides advice on handling, storage, and disposal .

Wirkmechanismus

Target of Action

The primary target of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine is the soluble guanylate cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cellular response to hypoxia .

Mode of Action

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine acts as an sGC stimulator . It binds directly to the reduced, heme-containing sGC, resulting in an increase in cyclic guanosine monophosphate (cGMP) production . The action of this compound at the heme-containing enzyme is independent of NO but is enhanced in the presence of NO .

Biochemical Pathways

The activation of sGC leads to an increase in cGMP production. cGMP is a secondary messenger that regulates a variety of physiological processes, including smooth muscle relaxation and vasodilation . Therefore, the stimulation of sGC can have broad therapeutic potential in cardiovascular diseases and beyond .

Pharmacokinetics

Similar compounds, such as sgc stimulators, generally demonstrate good oral bioavailability . The metabolism of these compounds is typically achieved by glucuronidation

Result of Action

The stimulation of sGC and the subsequent increase in cGMP production lead to the relaxation of smooth muscles in the vasculature, leading to changes in hemodynamics . This can have therapeutic implications in conditions such as hypertension and heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNGYKFDIGXLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B3286776.png)

![3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286778.png)

![5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3286794.png)

![4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B3286833.png)

![3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286838.png)

![3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286867.png)